3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester
Description
This compound is a pentanedioic acid derivative featuring a tert-butyl-dimethyl-silanyloxy (TBS) group at the 3-position and a carboxy-phenyl-methyl ester moiety. Such esters are often explored in medicinal chemistry for enzyme inhibition or as imaging agents due to their tunable pharmacokinetic properties .
Properties
Molecular Formula |
C19H28O7Si |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28O7Si/c1-19(2,3)27(4,5)26-14(11-15(20)21)12-16(22)25-17(18(23)24)13-9-7-6-8-10-13/h6-10,14,17H,11-12H2,1-5H3,(H,20,21)(H,23,24) |
InChI Key |
LKCINIHWARSXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C19H28O7Si |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid |
| CAS Number | 160204-81-9 |
| Key Functional Groups | tert-Butyl dimethylsilyloxy, pentanedioic acid ester, carboxy-phenyl-methyl ester |
| Standard InChI | InChI=1S/C19H28O7Si/c1-19(2,3)27(4,5)26-14(11-15(20)21)12-16(22)25-17(18(23)24)13-9-7-6-8-10-13/h6-10,14,17H,11-12H2,1-5H3,(H,20,21)(H,23,24) |
The synthesis of 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester generally involves multiple steps, focusing on the selective protection and functionalization of the pentanedioic acid backbone, followed by esterification with the carboxy-phenyl-methyl group and introduction of the tert-butyl dimethylsilyloxy protective group.
Stepwise Synthesis Approach
Step 1: Protection of Hydroxyl Groups via Silylation
- The hydroxyl group on the pentanedioic acid derivative is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
- This step forms the tert-butyl dimethylsilyloxy moiety, which protects the hydroxyl functionality during subsequent reactions.
- Reaction conditions typically involve anhydrous solvents like dichloromethane at room temperature for several hours.
Step 2: Esterification with Carboxy-phenyl-methyl Alcohol
- The carboxylic acid group of the pentanedioic acid derivative is esterified with carboxy-phenyl-methyl alcohol (benzyl alcohol derivative bearing a carboxyl group) using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
- Catalysts like DMAP (4-dimethylaminopyridine) may be used to enhance the reaction rate and yield.
- The reaction is performed under anhydrous conditions to prevent hydrolysis.
Step 3: Purification and Characterization
- The crude product is purified by column chromatography using silica gel and appropriate solvent gradients (e.g., hexane/ethyl acetate mixtures).
- Thin-layer chromatography (TLC) is used to monitor the reaction progress and purity.
- Final characterization is performed via NMR (proton and carbon), IR spectroscopy, and mass spectrometry to confirm the structure.
Alternative Synthetic Routes
- Some patents describe the synthesis of similar silyl-protected amino acid derivatives by first generating a Boc-protected amino acid intermediate, followed by silylation and esterification steps. This approach can be adapted for the target compound to improve selectivity and yield.
- The use of alpha amino acid ester-drug conjugates synthesis protocols may provide insights into optimizing reaction conditions for silyl protection and ester formation.
Research Findings and Data Analysis
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Silylation | TBDMS-Cl, imidazole, DCM, RT, 4-6 h | 85-90 | High selectivity for hydroxyl protection |
| Esterification | DCC or EDC, DMAP, anhydrous solvent, RT, 12-24 h | 70-80 | Requires strict moisture control |
| Purification | Silica gel chromatography, hexane/ethyl acetate | - | TLC monitoring essential |
Analytical Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and check for completion of silylation and esterification steps.
- Nuclear Magnetic Resonance (NMR): Confirms the presence of tert-butyl dimethylsilyloxy and ester groups by characteristic chemical shifts.
- Mass Spectrometry (MS): Validates molecular weight and purity.
- Infrared Spectroscopy (IR): Detects functional groups such as ester carbonyl and silyl ether linkages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon-containing moiety.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halides (e.g., HCl) or organometallics (e.g., Grignard reagents).
Major Products
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various silicon-containing compounds depending on the substituent.
Scientific Research Applications
Chemical Identification
- The compound is also known as 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester .
- The molecular formula is C19H28O7Si .
- The molecular weight is 396.5 .
Potential Applications
While a specific application for this exact compound is not detailed in the search results, the presence of related compounds and functional groups suggests potential uses:
- Linker in Solid-Phase Organic Synthesis: The search results mention "Linker Strategies In Solid-phase Organic Synthesis" . Linkers are used to attach molecules to a solid support during synthesis, and the tert-butyl-dimethyl-silanyloxy and carboxy-phenyl-methyl groups could be part of such a linker .
- Protection of carboxylic acids: The tert-butyl-dimethyl-silane (TBS) group is commonly used to protect alcohols and carboxylic acids . It's possible this compound is used as a protected form of pentanedioic acid derivative in synthesis.
- Pharmaceutical Applications: A patent discusses compounds for the prevention and treatment of cardiovascular diseases . While "this compound" is not directly mentioned, the patent uses similar chemical moieties.
- Alpha Amino Acid Ester-Drug Conjugates: A patent discusses the covalent conjugation of an alpha amino acid ester to a modulator of the activity of a target intracellular enzyme or receptor . Esters of amino acids are relevant to drug delivery.
Related Compounds
- Pentanedioic acid, 3-methyl-, bis(tert-butyldimethylsilyl) ester: This related compound is listed in chemical databases .
- Several quinazolinone and pyrimidine derivatives with dimethoxy groups are mentioned in a patent . These are distinct compounds but highlight the potential for related structures in pharmaceutical chemistry.
Further Research
To find more specific applications, further research would be needed, including:
- Searching scientific literature: Conduct a thorough search of databases like SciFinder, Reaxys, and Google Scholar.
- Patent analysis: Explore patents that cite the CAS number or related compounds.
- Chemical supplier catalogs: Check catalogs of chemical suppliers for application notes or related information.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the silicon-containing moiety can interact with various molecular targets, influencing the reactivity and stability of the compound. The ester groups can undergo hydrolysis, releasing the active carboxylic acid and alcohol components.
Comparison with Similar Compounds
Substituent Variations in Aromatic Esters
- Pentanedioic acid mono-(4-acetyl-2-methoxy-phenyl) ester (Compound 3, ): Structure: Lacks the TBS group but includes a 4-acetyl-2-methoxy-phenyl ester. Activity: Acts as a NADPH oxidase (NOX) inhibitor by disrupting p47phox-p22phox subunit interactions. The acetyl and methoxy groups enhance electron-withdrawing effects, stabilizing enzyme binding . Synthesis: Achieved in 57% yield via standard esterification and HPLC purification.
- The carboxy-phenyl-methyl ester may improve solubility in polar solvents, influencing bioavailability.
Chain Length and Functional Group Modifications
- Heptanedioic acid mono-(4-acetyl-2-methoxy-phenyl) ester (Compound 4, ): Structure: Features a longer heptanedioic acid backbone. Activity: Reduced NOX inhibition compared to pentanedioic analogs, suggesting optimal activity requires a shorter chain for proper steric alignment .
- 2-[3-[1-Carboxy-5-(4-iodo-benzoylamino)-pentyl]-ureido]-pentanedioic acid (Compound 3, ): Structure: Includes a urea linker and 4-iodo-benzoylamino group. Application: Designed as a prostate-specific membrane antigen (PSMA)-targeted imaging agent. The iodine atom facilitates radiohalogenation for diagnostic imaging . Synthesis: 57% yield via benzylation and HPLC purification.
Target Compound :
- Absence of urea or radiohalogenatable groups limits its use in imaging but may favor enzyme inhibition. The carboxy-phenyl-methyl group could mimic PSMA-binding motifs, though this requires validation.
Functional Group Replacements
- 3-(4-Hydroxyphenyl)pentanedioic acid monohydrazide (): Structure: Replaces the ester with a hydrazide group and introduces a 4-hydroxyphenyl moiety. Application: Used in radioimmunoassays for steroid detection. The hydrazide enables conjugation to antibodies, contrasting with the ester’s role in passive diffusion .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Activity
| Substituent Type | Electronic Effects | Impact on Activity |
|---|---|---|
| TBS (tert-butyl-dimethyl-silanyloxy) | Steric protection | Enhanced metabolic stability |
| 4-Iodo-benzoylamino | Electron-withdrawing | Facilitates radiohalogenation for imaging |
| Hydrazide | Polar, nucleophilic | Enables covalent conjugation to biomolecules |
Research Findings and Implications
- NOX Inhibitors: Shorter pentanedioic acid chains (e.g., Compound 3, ) optimize steric alignment for enzyme inhibition, while bulkier groups (e.g., TBS) may prolong half-life .
- PSMA-Targeted Agents : Urea linkers and halogenated aromatics () are critical for binding and imaging, suggesting the target compound’s carboxy-phenyl-methyl group could be modified for similar applications .
- Functional Group Trade-offs : Esters balance lipophilicity and solubility, whereas hydrazides () or alkyl chains () prioritize conjugation or CNS penetration, respectively .
Biological Activity
3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid mono-(carboxy-phenyl-methyl) ester, with the molecular formula and CAS number 160204-81-9, is a complex organic compound featuring both silicon and carboxylic acid ester functionalities. Its unique structure allows it to participate in various biological interactions, making it a subject of interest for therapeutic applications.
The compound is characterized by:
- Molecular Weight : 396.5 g/mol
- IUPAC Name : 3-[tert-butyl(dimethyl)silyl]oxy-5-[carboxy(phenyl)methoxy]-5-oxopentanoic acid
- Functional Groups : Includes a tert-butyl dimethylsilyloxy group and a carboxy-phenyl-methyl ester, which can undergo various chemical reactions such as esterification and hydrolysis.
Preliminary studies indicate that compounds with similar structures may interact with various enzymes or receptors within biological systems. The presence of the carboxylic acid moiety suggests potential involvement in metabolic pathways, possibly acting as a substrate or inhibitor for specific enzymes.
- Enzyme Interactions : The electrophilic nature of the carbonyl carbon in the ester group may facilitate nucleophilic attacks by enzymes, indicating potential enzyme inhibition properties.
- Therapeutic Potential : The compound's structure allows for interactions that could be beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid diester | C19H30O8Si | Potentially higher reactivity due to two ester groups |
| 3-(tert-Butyl-dimethyl-silanyloxy)-pentanedioic acid monoester | C19H28O7Si | Similar activity but with one less ester group |
The unique combination of silicon and ester functionalities in this compound enhances its versatility for various applications in synthesis and materials science.
Q & A
Basic: How can researchers optimize the synthesis of this compound to minimize side reactions?
Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction conditions. For example, varying parameters like temperature, solvent polarity, and catalyst loading in a factorial design can identify interactions that influence yield and selectivity. Central composite designs are particularly effective for non-linear responses, allowing researchers to model reaction surfaces and pinpoint optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can also predict intermediates prone to side reactions, enabling targeted experimental adjustments .
Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?
Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For NMR, focus on resolving sterically hindered protons (e.g., tert-butyl groups) using 2D techniques like COSY and HSQC. Gas chromatography (GC) with biscyanopropyl-phenyl columns can separate geometric isomers or degradation products, especially if the compound contains ester groups . For silanyloxy derivatives, monitor hydrolytic stability via time-resolved FT-IR to detect Si-O bond cleavage under varying humidity .
Basic: How should researchers design stability studies for this compound under different storage conditions?
Answer:
Adopt an accelerated stability testing framework:
- Variables: Temperature (4°C to 60°C), humidity (0–90% RH), and light exposure.
- Analytical endpoints: HPLC purity, NMR structural integrity, and mass loss via thermogravimetric analysis (TGA).
- Statistical analysis: Use Arrhenius modeling to extrapolate degradation rates at standard storage conditions. Ensure replicate testing to account for batch-to-batch variability .
Advanced: What computational strategies predict the reactivity of this compound in novel catalytic systems?
Answer:
Combine density functional theory (DFT) with machine learning (ML) to map reaction coordinates. For example:
- DFT: Calculate activation energies for silanyloxy deprotection or ester hydrolysis pathways.
- ML: Train models on existing kinetic data to predict solvent effects or catalyst compatibility.
Validate predictions using microreactor arrays for high-throughput experimental screening .
Advanced: How can researchers resolve contradictions in reported stability data across different studies?
Answer:
Conduct a meta-analysis with the following steps:
Data normalization: Adjust for differences in analytical methods (e.g., HPLC vs. GC).
Multivariate regression: Identify confounding variables (e.g., trace moisture in solvents).
Experimental replication: Reproduce key studies under controlled conditions (e.g., inert atmosphere for hygroscopic compounds).
Cross-reference with computational degradation models to isolate critical instability triggers .
Advanced: What methodologies enable the study of reaction mechanisms involving this compound’s ester and silanyloxy groups?
Answer:
Use isotopic labeling (e.g., deuterium or ¹⁸O) to track bond cleavage pathways. For example:
- Kinetic isotope effects (KIE): Compare hydrolysis rates of ¹⁸O-labeled vs. unlabeled esters.
- In situ spectroscopy: Monitor silanyloxy deprotection via real-time Raman or IR.
Pair with DFT calculations to validate proposed intermediates .
Advanced: How can process control systems improve reproducibility in large-scale synthesis?
Answer:
Implement feedback-controlled reactors with:
- Online analytics: PAT (Process Analytical Technology) tools like inline NMR or Raman for real-time monitoring.
- Dynamic parameter adjustment: Use PID controllers to modulate temperature/pH based on intermediate concentrations.
Simulate scalability using finite element analysis (FEA) to model heat/mass transfer limitations .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
Leverage orthogonal techniques:
Liquid-liquid extraction: Separate polar byproducts using pH-dependent partitioning.
Membrane filtration: Remove high-MW impurities via nanofiltration.
Crystallization: Optimize solvent polarity and cooling rates using DoE to maximize yield and purity .
Advanced: How can researchers integrate this compound into multi-step synthetic pathways without premature deprotection?
Answer:
Design protecting group strategies with orthogonal stability. For example:
- Silanyloxy groups: Stable under acidic conditions but cleaved by fluoride ions.
- Carboxy-phenyl-methyl esters: Resist nucleophilic attack but hydrolyze under basic conditions.
Validate compatibility using microfluidic flow reactors to test sequential reaction steps .
Advanced: What statistical approaches are suitable for analyzing non-linear relationships in reaction optimization data?
Answer:
Apply response surface methodology (RSM) with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
